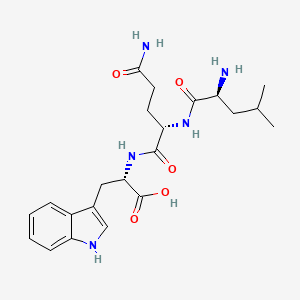

L-Leucyl-L-glutaminyl-L-tryptophan

Description

Properties

CAS No. |

250653-25-9 |

|---|---|

Molecular Formula |

C22H31N5O5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C22H31N5O5/c1-12(2)9-15(23)20(29)26-17(7-8-19(24)28)21(30)27-18(22(31)32)10-13-11-25-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,25H,7-10,23H2,1-2H3,(H2,24,28)(H,26,29)(H,27,30)(H,31,32)/t15-,17-,18-/m0/s1 |

InChI Key |

YSKSXVKQLLBVEX-SZMVWBNQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of L-Leucyl-L-glutaminyl-L-tryptophan

L-Amino Acid Ligase (Lal)-Mediated Condensation

The L-amino acid ligase (Lal) family, particularly TabS from Pseudomonas syringae, has demonstrated broad substrate specificity for dipeptide synthesis. TabS catalyzes ATP-dependent condensation of unprotected amino acids, enabling efficient production of functional dipeptides such as L-glutaminyl-L-tryptophan (Gln-Trp) with a 54% yield under optimized conditions. To extend this to tripeptide synthesis, a sequential two-step enzymatic approach is proposed:

- First Condensation : Synthesis of L-leucyl-L-glutamine (Leu-Gln) using TabS.

- Second Condensation : Coupling Leu-Gln with L-tryptophan (Trp).

Table 1: TabS-Catalyzed Dipeptide Synthesis Parameters

| Dipeptide | Substrate Concentrations | ATP (mM) | Mg²⁺ (mM) | Yield (%) |

|---|---|---|---|---|

| Gln-Trp | 50 mM Gln, 12.5 mM Trp | 12.5 | 12.5 | 54 |

| Leu-Ser | 12.5 mM Leu, 12.5 mM Ser | 12.5 | 12.5 | 83 |

Glutaminase-Catalyzed γ-Glutamylation

Bacillus amyloliquefaciens glutaminase facilitates γ-glutamyl peptide synthesis, forming γ-glutamyl-tryptophan (γ-Glu-Trp) under alkaline conditions (pH 10, 37°C). While this method primarily targets γ-linkages, modifying reaction conditions (e.g., pH 8.0, acceptor:donor ratio 3:1) could favor α-linkages required for Leu-Gln-Trp. Key parameters include:

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Fmoc Chemistry

SPPS remains the gold standard for controlled tripeptide assembly. Using Fmoc-protected amino acids and a polystyrene-divinylbenzene (S-DVB) resin, the synthesis proceeds as follows:

- Resin Loading : Fmoc-Trp-Wang resin (0.2 mmol/g).

- Deprotection : 20% piperidine in DMF (2 × 5 min).

- Coupling :

- Fmoc-Gln(Trt)-OH: HBTU/DIPEA (4 equiv each), 1 hr.

- Fmoc-Leu-OH: Same conditions.

- Cleavage : TFA/water/TIPS (95:2.5:2.5, 3 hrs).

Table 2: SPPS Optimization for Leu-Gln-Trp

| Step | Reagents | Time (hr) | Purity (%) |

|---|---|---|---|

| Gln Coupling | HBTU/DIPEA, DMF | 1 | 92 |

| Leu Coupling | HBTU/DIPEA, DMF | 1 | 89 |

| Cleavage | TFA/water/TIPS | 3 | 85 |

Hybrid Fermentation-Enzymatic Approaches

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-glutaminyl-L-tryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified tripeptides with different functional groups .

Scientific Research Applications

L-Leucyl-L-glutaminyl-L-tryptophan has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: It is studied for its role in various biological processes and its potential as a bioactive peptide.

Industry: It is used in the production of functional peptides for food science, medicine, and cosmetics.

Mechanism of Action

The mechanism of action of L-Leucyl-L-glutaminyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can act as a signal molecule in various metabolic processes, inducing greater assimilation of nitrogen by plants . In medicine, it may exert its effects through interactions with specific receptors or enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with γ-D-Glutamyl-L-tryptophan

γ-D-Glutamyl-L-tryptophan (γ-D-Glu-L-Trp), a dipeptide with a γ-glutamyl linkage, serves as a key comparator due to its structural and enzymatic synthesis similarities.

- Synthesis Kinetics: Enzymatic synthesis of γ-D-Glu-L-Trp using D-glutamine as a donor and L-tryptophan as an acceptor demonstrates a transpeptidation Km of 5.11 mM and Kcat of 3.92 mmol/min, indicating moderate substrate affinity and catalytic efficiency. In contrast, its hydrolysis reaction shows lower affinity (Km = 2.31 mM) and catalytic activity (Kcat = 1.46 mmol/min) . These parameters suggest that γ-D-Glu-L-Trp synthesis is feasible under controlled enzymatic conditions but may require optimization to minimize hydrolysis.

- However, the tripeptide’s additional leucine residue could confer distinct binding properties or stability, though empirical validation is needed.

Comparison with a Polypeptide Containing L-Tryptophan and Glutaminyl Residues

describes a 17-residue polypeptide (CAS: 225232-47-3) containing L-tryptophan, L-glutaminyl, and leucine, among other amino acids.

Synthesis and Purity :

Custom synthesis of the 17-residue peptide involves solid-phase or recombinant methods, which are more technically demanding than the enzymatic or chemical synthesis of shorter peptides. Both the tripeptide and the polypeptide achieve >98% purity, though the latter’s synthesis requires rigorous purification steps due to its length .Research Applications : While the tripeptide may serve as a minimal bioactive motif, the 17-residue peptide’s complexity aligns with applications in targeted drug delivery or biomaterial design, highlighting a trade-off between simplicity and functional versatility.

Q & A

Q. What analytical methods are recommended for quantifying L-Leucyl-L-glutaminyl-L-tryptophan in biological samples?

To ensure accurate quantification, researchers should employ high-performance liquid chromatography (HPLC) with fluorescence or UV detection. Key parameters include:

- Mobile phase : Optimize with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid to enhance peptide resolution .

- Column type : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) for separation .

- Detection wavelength : Set to 280 nm for tryptophan’s absorbance peak .

- Validation : Include calibration curves (linear range: 0.1–100 μM) and spike-recovery tests in biological matrices (e.g., plasma, cell lysates) to validate method robustness .

Q. How should researchers assess the stability of this compound under physiological conditions?

Stability studies should simulate physiological environments:

- pH and temperature : Incubate the peptide in buffers (pH 4.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC or mass spectrometry .

- Enzymatic stability : Expose the peptide to proteases (e.g., trypsin, peptidases) to evaluate resistance to enzymatic cleavage .

- Oxidative stress : Test stability in the presence of reactive oxygen species (e.g., H₂O₂) to identify vulnerable residues .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s pharmacological effects in vivo?

- Dose-response relationships : Use at least three dose levels (e.g., 1, 10, 100 mg/kg) administered intravenously or orally to establish efficacy and toxicity thresholds .

- Control groups : Include vehicle controls and a reference compound (e.g., isolated L-tryptophan) to isolate the tripeptide’s specific effects .

- Endpoint selection : Prioritize biomarkers linked to the peptide’s hypothesized mechanism (e.g., serotonin levels for neuroactive effects, cytokine profiling for immunomodulation) .

Q. How can researchers resolve contradictions in reported data on this compound’s bioavailability?

- Source verification : Confirm peptide purity (>95%) via NMR or HPLC-MS to rule out batch variability .

- Pharmacokinetic modeling : Compare AUC (area under the curve) and half-life data across species (e.g., rodents vs. primates) to identify interspecies metabolic differences .

- Tissue distribution studies : Use radiolabeled peptides (e.g., ¹⁴C-tagged) to track absorption pathways and metabolite formation .

Q. What methodologies are suitable for investigating the tripeptide’s mechanism of action in immune modulation?

- Transcriptomic profiling : Perform RNA-seq on treated immune cells (e.g., macrophages) to identify differentially expressed genes (e.g., NF-κB targets) .

- Receptor binding assays : Use surface plasmon resonance (SPR) to measure affinity for receptors like GPR35 or TLR4 .

- Knockout models : Employ CRISPR-edited cell lines lacking specific receptors to validate signaling pathways .

Q. How should researchers address ethical and safety concerns in preclinical studies involving this peptide?

- Ethical approvals : Obtain institutional animal care committee (IACC) approval for in vivo studies, adhering to ARRIVE guidelines for reporting .

- Toxicity screening : Conduct acute (single-dose) and subchronic (28-day) toxicity studies with histopathological analysis of major organs .

- In vitro safety : Test for cytotoxicity in primary human cells (e.g., hepatocytes) using MTT or LDH release assays .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects?

Q. How can researchers optimize peptide synthesis to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.